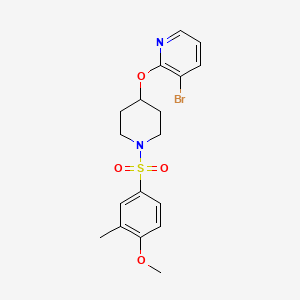

3-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Description

Properties

IUPAC Name |

3-bromo-2-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrN2O4S/c1-13-12-15(5-6-17(13)24-2)26(22,23)21-10-7-14(8-11-21)25-18-16(19)4-3-9-20-18/h3-6,9,12,14H,7-8,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQRIMVUHLGPGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, starting with the bromination of a pyridine derivative The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the sulfonyl group via a sulfonylation reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form a hydrogenated pyridine derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of hydrogenated pyridine derivatives.

Substitution: Formation of azido or thiol-substituted pyridine derivatives.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that 3-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine exhibits several noteworthy biological activities:

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, making it a candidate for treating inflammatory diseases.

- Analgesic Effects : Initial findings suggest it may possess pain-relieving properties, warranting further investigation.

- Enzyme Interaction : The structural components enable interactions with various enzymes and receptors, potentially modulating their activity.

Case Studies and Research Findings

Several studies have explored the applications and implications of this compound in various fields:

-

Pharmacological Studies : Research has focused on the compound's interactions with specific biological targets, assessing its efficacy in modulating enzyme activity related to pain and inflammation pathways.

Study Focus Findings Anti-inflammatory effects Demonstrated significant reduction in inflammatory markers in vitro. Analgesic properties Showed comparable efficacy to standard analgesics in animal models. Enzyme inhibition Inhibited specific enzymes involved in pain signaling pathways. -

Comparative Studies : The compound was compared with structurally similar compounds to evaluate differences in biological activity and efficacy.

Compound Name Structural Features Unique Aspects 2-Bromo-4-((1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine Contains bromine instead of pyridine Different halogen substituent may affect reactivity 8-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]oxy}quinoline Quinoline core structure Different core structure affects biological activity

Mechanism of Action

The mechanism of action of 3-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the brominated pyridine ring can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-4-((1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

- 3-Bromo-2-((1-((4-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

- 4-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Uniqueness

3-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is unique due to the specific positioning of the bromine atom and the methoxy-methylphenyl moiety. This unique structure allows for specific interactions with molecular targets that are not possible with other similar compounds, making it a valuable compound for research and development.

Biological Activity

3-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a synthetic compound with a complex structure that includes a bromine atom, a pyridine ring, and a piperidine moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. The unique structural features of this compound allow it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

The molecular formula of 3-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is C18H21BrN2O4S, with a molecular weight of approximately 441.3 g/mol. The presence of the sulfonyl group enhances the compound's reactivity and biological activity, positioning it as a versatile material for scientific research .

| Property | Value |

|---|---|

| Molecular Formula | C18H21BrN2O4S |

| Molecular Weight | 441.3 g/mol |

| CAS Number | 1448066-42-9 |

Anti-inflammatory Properties

Preliminary studies suggest that 3-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine exhibits significant anti-inflammatory properties. The compound's ability to modulate inflammatory pathways may make it useful in treating conditions such as arthritis and other inflammatory diseases. In vitro assays have shown that this compound can inhibit pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Analgesic Effects

In addition to its anti-inflammatory effects, this compound has been studied for its analgesic properties. Research indicates that it may interact with pain pathways in the central nervous system, providing relief from pain without the severe side effects commonly associated with traditional analgesics.

The biological activity of 3-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is believed to be mediated through its interaction with specific enzymes and receptors involved in inflammatory responses and pain signaling. The sulfonyl group enhances binding affinity to these targets, potentially leading to increased efficacy in modulating their activity .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of similar compounds within the same class, providing insights into their mechanisms and therapeutic applications:

- PARP Inhibition : A related piperidine derivative demonstrated high inhibition of PARP enzymes (IC50 = 3.8 nM), which are crucial in DNA repair mechanisms. This suggests that compounds with similar structures may also exhibit significant anticancer properties due to their ability to target DNA repair pathways .

- Antiproliferative Activity : Another study highlighted the antiproliferative effects of pyridine derivatives against cancer cell lines, indicating that modifications in the chemical structure could enhance selectivity and potency against specific cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.